molecular formula C8H6ClNO B7904473 3-(Chloromethyl)benzo[d]isoxazole

3-(Chloromethyl)benzo[d]isoxazole

Cat. No.: B7904473
M. Wt: 167.59 g/mol
InChI Key: XTPQPGXMMWKUQJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ortho-nitrobenzyl chloride with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)benzo[d]isoxazole is unique due to its specific reactivity and the presence of the chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

3-(chloromethyl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPQPGXMMWKUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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